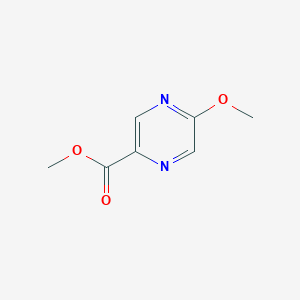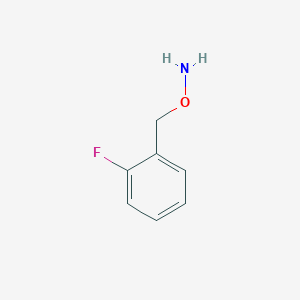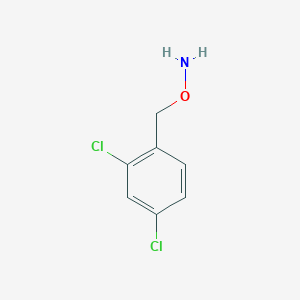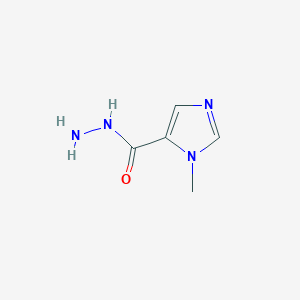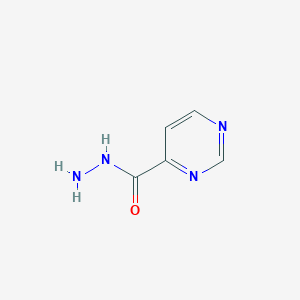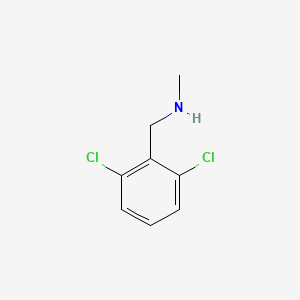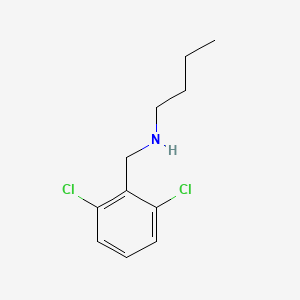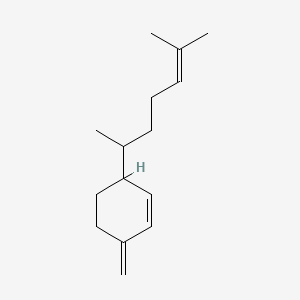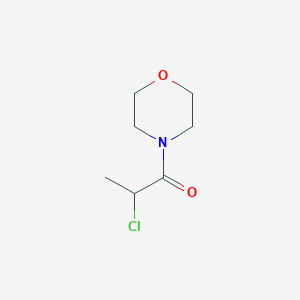
4-(2-Cloropropanoil)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(2-Chloropropanoyl)morpholine is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as its core structure. Morpholine derivatives are of significant interest due to their diverse applications in chemical synthesis and potential biological activities. Although the provided papers do not directly discuss 4-(2-Chloropropanoyl)morpholine, they do provide insights into the synthesis, structure, and properties of related morpholine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of morpholine derivatives can involve various chemical reactions, including coupling reactions and cyclization processes. For instance, the synthesis of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was achieved through a coupling reaction between morpholine and a diazonium ion formed from 4-aminobenzoic acid, yielding a 33% success rate . Another example is the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which was synthesized through a two-step process and demonstrated good molluscicidal effects . Additionally, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine through a cyclization reaction, reduction, and acidification, with a yield of 62.3% . These methods highlight the versatility of synthetic approaches for morpholine derivatives.
Molecular Structure Analysis
X-ray structural analysis provides valuable information about the molecular geometry of morpholine derivatives. For example, the X-ray analysis of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine revealed insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety . Similarly, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was determined, revealing dihedral angles between the different rings in the molecule and crystallizing in the monoclinic space group P21/c . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions.
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can be inferred from their photophysical characterization. The compound 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine exhibited an intense absorption band in its spectra, which was assigned to a mixture of π-π* and n-π* transitions, and showed emission at different wavelengths depending on the solvent and temperature . These properties suggest that morpholine derivatives can participate in various chemical reactions, particularly those involving electron transfer or light absorption.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The absorption and emission properties of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine indicate its potential use in photophysical applications . The crystalline properties of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, such as its space group, cell dimensions, and dihedral angles, contribute to its physical stability and reactivity . The synthetic route for 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, with its high yield and easy operation, suggests that the compound has favorable synthesis and handling properties . These characteristics are essential for practical applications of morpholine derivatives in various fields.
Aplicaciones Científicas De Investigación
Síntesis de Moléculas Biológicamente Activas
Las morfolinas, incluida la 4-(2-Cloropropanoil)morfolina, se encuentran con frecuencia en moléculas biológicamente activas y productos farmacéuticos . Se pueden sintetizar a partir de alcoholes 1,2-amino, aziridinas, epóxidos y compuestos relacionados .
Síntesis de Morfolinas Sustituidas
Se desarrolló un método para la síntesis de morfolinas sustituidas mediante una secuencia de reacciones de acoplamiento, ciclación y reducción de alcoholes amino y cloruros de α-haloácidos fácilmente disponibles . Este método se puede utilizar para sintetizar varias morfolinas mono-, di- y trisustituidas, espiromorfolinas y morfolinas fusionadas a anillos, así como homólogos de morfolina .
Síntesis en Fase Sólida
Se han dado casos interesantes de heterociclización de alcoholes amino y sus derivados en morfolinas y morfolinonas utilizando síntesis en fase sólida . Este método podría potencialmente aplicarse a la this compound.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Propiedades
IUPAC Name |
2-chloro-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGATHCAVJHHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336323 |
Source


|
| Record name | 4-(2-Chloropropanoyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54022-76-3 |
Source


|
| Record name | 4-(2-Chloropropanoyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

